molecular formula C9H11BrClNO B13244274 3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol

3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol

Cat. No.: B13244274
M. Wt: 264.54 g/mol
InChI Key: SFMMHKFMTSWMQK-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11BrClNO This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chlorobenzaldehyde and nitromethane.

    Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 4-bromo-2-chlorobenzaldehyde and nitromethane in the presence of a base such as potassium carbonate to form a nitro alcohol intermediate.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: The final step involves the hydroxylation of the propanol chain, which can be achieved using a suitable hydroxylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-one.

    Reduction: Formation of 3-Amino-1-(4-bromo-2-chlorophenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds and ionic interactions, while the bromine and chlorine atoms can participate in halogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-chlorophenyl)propan-1-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-Amino-1-(4-bromophenyl)propan-1-ol: Lacks the chlorine atom, which may influence its chemical properties and applications.

    3-Amino-1-(4-fluoro-2-chlorophenyl)propan-1-ol: Contains a fluorine atom instead of bromine, potentially altering its pharmacokinetic properties.

Uniqueness

3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding interactions and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

3-amino-1-(4-bromo-2-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrClNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

SFMMHKFMTSWMQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CCN)O

Origin of Product

United States

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